REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[C:13]([Cl:20])[C:9]=1[C:10](Cl)=[O:11].S(=O)(=O)(O)O>C(OCC)C>[Cl:7][C:8]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[C:13]([Cl:20])[C:9]=1[CH2:10][OH:11] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C(=CC(=C1)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After 1.5 h the mixture was poured onto ice (80 g)
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×60 cm3)
|
Type
|
CUSTOM
|
Details
|
The dried organic extracts were evaporated to an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography over silica gel with a methanol-dichloromethane solvent gradient
|
Type
|
ADDITION
|
Details
|
The fractions containing 2,6-dichloro-4-nitrobenzylalcohol
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure to
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CO)C(=CC(=C1)[N+](=O)[O-])Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |